![molecular formula C15H18Cl2N2O8 B3025360 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate CAS No. 1177277-99-4](/img/structure/B3025360.png)
3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
Overview
Description
Scientific Research Applications
1. Conductive Polymer Studies
Blinova et al. (2007) investigated the oxidation of aniline and pyrrole to study conductive polymers like polyaniline, revealing the relationship between oxidant-to-monomer ratios and conductivity, which could potentially relate to the study of similar compounds like 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Blinova et al., 2007).
2. Microwave-assisted Synthesis
Vargas et al. (2012) reported the microwave-assisted synthesis of pyrrolidine derivatives, which could provide insights into the synthesis processes applicable to compounds like 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Vargas et al., 2012).
3. Antioxidant and Acetylcholinesterase Inhibitory Properties
Research by Vargas Méndez and Kouznetsov (2015) on diverse γ-pyridinyl amine derivatives, including pyrrolidine-based compounds, demonstrated significant antioxidant activity and moderate acetylcholinesterase inhibitory properties. This suggests potential biomedical applications for similar compounds (Vargas Méndez & Kouznetsov, 2015).
4. Synthesis of Pyridin-ylmethyl Derivatives
Wang Xiu-jian (2009) synthesized pyridin-ylmethyl derivatives, which could be relevant for understanding the chemical behavior and synthesis routes of similar structures in 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Wang Xiu-jian, 2009).
5. Coordination Compounds and Their Applications
Costa et al. (2010) explored the formation of coordination compounds using 1,3,5-triazine-based ligands, including pyridinyl amines. The study could offer insights into the coordination chemistry of analogous compounds like 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Costa et al., 2010).
6. Lanthanide Metal-Organic Frameworks for Fluorescence Sensing
Song et al. (2019) developed lanthanide metal-organic frameworks showing selective fluorescence sensing for aniline. This research could indicate potential sensing applications for related compounds like 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Song et al., 2019).
7. Pyrrolidines Synthesis in Cycloaddition Reactions
Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines in [3+2] cycloaddition reactions, which is pertinent for understanding the synthesis mechanisms of compounds like 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Żmigrodzka et al., 2022).
8. Schiff Base Complexes in Polymerization
Njogu et al. (2017) discussed the synthesis of Schiff base complexes, including pyridinyl aniline derivatives, and their role in polymerization, which could be relevant for understanding the chemical behavior of 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Njogu et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3,5-dichloro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.2C2H2O4/c12-8-4-9(13)6-11(5-8)15-7-10-2-1-3-14-10;2*3-1(4)2(5)6/h4-6,10,14-15H,1-3,7H2;2*(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJJBIVWLCNGSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC(=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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